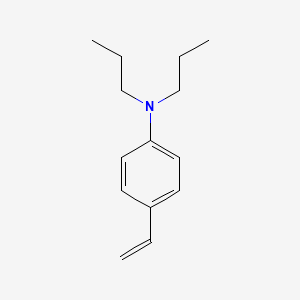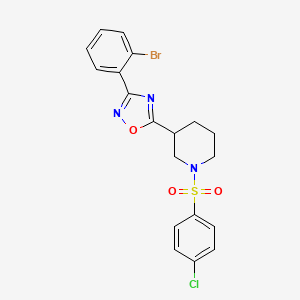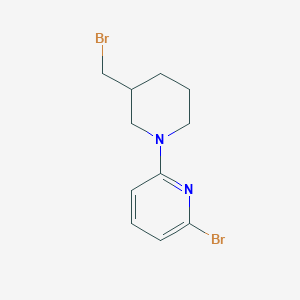
N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves multi-step reactions, including the Gewald reaction and condensation processes. For example, the synthesis of related furan and thiophene derivatives starts with the preparation of furfuryl cyanoacetamide, followed by reactions involving p-chloroacetophenone, sulphur, and diethylamine (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues through Suzuki-Miyaura Cross-Coupling is another relevant process, showcasing the versatility in synthesizing furan-2-carboxamide derivatives (Siddiqa et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2,5-bis(4-guanylphenyl)furan, reveals interactions and binding affinities within molecular complexes, highlighting the importance of minor groove binding for enhanced DNA-binding affinity (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995). Such analyses contribute to understanding the structural features that influence the chemical and biological activity of furan derivatives.
Chemical Reactions and Properties
The chemical reactions and properties of furan-2-carboxamide derivatives, including electrophilic substitution reactions and their potential as corrosion inhibitors, illustrate the compound's reactivity and application potential. For instance, the use of furan-2-carboxamide derivatives as corrosion inhibitors highlights their chemical stability and protective capabilities in industrial applications (Sappani & Karthikeyan, 2014).
Physical Properties Analysis
The physical properties of furan-2-carboxamide derivatives, such as their melting points, solubility, and crystalline structure, are crucial for determining their suitability in various applications. The crystallographic studies provide insights into the compound's stability and interaction potential, essential for designing materials and drugs with specific characteristics (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity of furan-2-carboxamide derivatives with various reagents and under different conditions, reveal the versatility and potential applications of these compounds. Electrophilic substitution reactions, for example, demonstrate the compound's reactivity and the potential to modify its structure for specific uses (Aleksandrov & El’chaninov, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized using the Gewald reaction, a versatile method for creating thiophene derivatives. This synthesis involved the preparation of furfuryl cyanoacetamide and its subsequent reaction with various substances to yield a range of Schiff bases with different substituents. These compounds were characterized using IR, 1H NMR, and mass spectral data (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial Activity
- Research into similar compounds has demonstrated antimicrobial activity. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, and S. aureus were explored. Docking studies and molecular dynamics simulations validated these compounds' effectiveness, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).
Catalytic Applications
- Compounds like N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide have been used in catalytic processes. For instance, they have been tested as inhibitors for mild steel corrosion in acidic environments. Studies have shown that these compounds effectively inhibit corrosion, with their efficiency increasing with concentration. Their inhibition action was confirmed to be of a mixed type, and their interaction with metal surfaces was explored through Langmuir adsorption isotherm studies (Sappani & Karthikeyan, 2014).
Potential in Dye-Sensitized Solar Cells
- Phenothiazine derivatives with various linkers, including furan, have been synthesized and used in dye-sensitized solar cells. These studies aim to understand how different conjugated linkers affect device performance. One such derivative, featuring a furan linker, demonstrated a notable improvement in solar energy-to-electricity conversion efficiency, suggesting potential applications in renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(25-17)27(23,24)20-12-16-4-3-11-26-16/h3-11,13,20H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZLKRCCKXSXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)



![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)